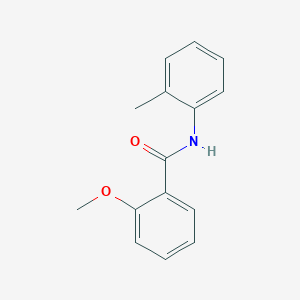![molecular formula C20H20N2O2 B259118 Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the class of quinoline derivatives. MQC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
作用機序
The exact mechanism of action of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. Additionally, Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been found to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, there are also some limitations associated with the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate. One area of interest is the development of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the structure-activity relationship of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in materials science and nanotechnology is an area of growing interest, with potential applications in the development of sensors and electronic devices.
合成法
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Hantzsch reaction. The most commonly used method for the synthesis of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is the Pfitzinger reaction, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong base, followed by cyclization with phosphorus oxychloride.
科学的研究の応用
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
特性
製品名 |
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 6-methyl-4-(4-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-10-7-14(3)11-16(18)19(17)22-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22) |
InChIキー |
FZWZFNMRHHOZJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)






![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
